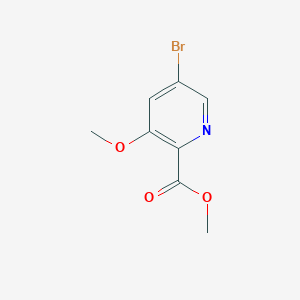
Methyl 5-bromo-3-methoxypicolinate
Descripción general
Descripción
“Methyl 5-bromo-3-methoxypicolinate” is a chemical compound with the empirical formula C8H8BrNO3 . It has a molecular weight of 246.06 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of “Methyl 5-bromo-3-methoxypicolinate” isCOC(=O)c1ncc(Br)cc1OC . The InChI representation is 1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3 .
Aplicaciones Científicas De Investigación
Synthesis Improvement in Drug Discovery
One application of bromo-methoxy compounds, similar to Methyl 5-bromo-3-methoxypicolinate, is in drug discovery. For instance, Nishimura and Saitoh (2016) demonstrated the use of 5-bromo-2-methylamino-8-methoxyquinazoline as a key intermediate in drug discoveries. They improved the synthetic route by reducing isolation processes and increasing total yield, thus expediting the supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antioxidant Activity
Compounds structurally related to Methyl 5-bromo-3-methoxypicolinate have been identified in marine algae and shown to possess potent antioxidant activities. Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating significant free radical scavenging activities, suggesting potential applications in food preservation and pharmaceuticals (Li, Li, Gloer, & Wang, 2011).
Antimicrobial and Anti-inflammatory Activities
Bromo-methoxy compounds also show promise in antimicrobial and anti-inflammatory applications. Al-Abdullah et al. (2014) synthesized derivatives of 5-(1-adamantyl)-1,2,4-triazole-3-thiols and found them to exhibit potent antibacterial activity and good anti-inflammatory effects, highlighting their potential in therapeutic applications (Al-Abdullah et al., 2014).
Photosensitizers in Cancer Treatment
The use of bromo-methoxy compounds as photosensitizers in cancer treatment is another area of interest. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with bromo-methoxy benzylidene amino groups, demonstrating its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Serotonin Receptor Antagonists
Bromo-methoxy compounds have also been explored in the development of serotonin receptor antagonists, potentially useful in treating cognitive disorders. Nirogi et al. (2017) optimized 3-(piperazinylmethyl) indole derivatives, leading to the development of a potent and selective serotonin 6 receptor antagonist with potential application in Alzheimer's disease (Nirogi et al., 2017).
Novel Nitrogen-Containing Bromophenols
Further exploring the antioxidant potential, Li et al. (2012) isolated novel nitrogen-containing bromophenols from Rhodomela confervoides, showing strong scavenging activity against radicals. This underscores the potential of such compounds in pharmaceutical and food industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Anti-Tuberculosis Activity
In the field of infectious diseases, Bai et al. (2011) synthesized derivatives of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide, including bromo-methoxyquinoline compounds, and evaluated their anti-tuberculosis activity, showing promise in the treatment of this infectious disease (Bai et al., 2011).
Safety And Hazards
“Methyl 5-bromo-3-methoxypicolinate” is classified under the GHS07 hazard class . It has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The precautionary statements include: P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, P304 + P340 + P312 - IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P337 + P313 - If eye irritation persists: Get medical advice/attention .
Propiedades
IUPAC Name |
methyl 5-bromo-3-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIURRLLLWFNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673938 | |
| Record name | Methyl 5-bromo-3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-methoxypicolinate | |
CAS RN |
1142192-55-9 | |
| Record name | Methyl 5-bromo-3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
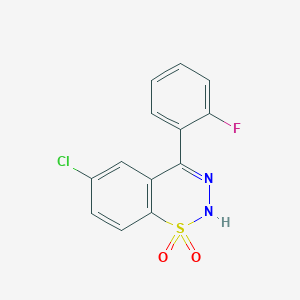
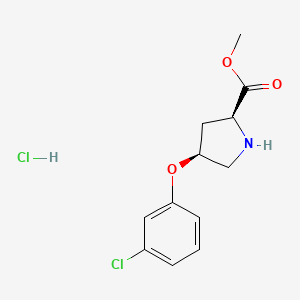
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
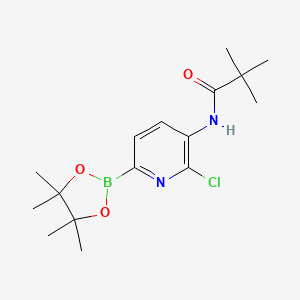
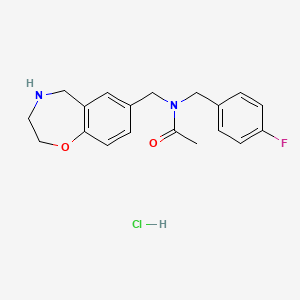
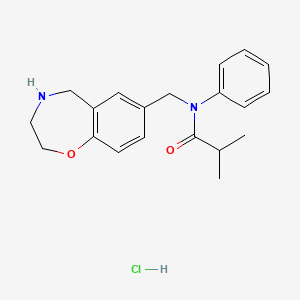
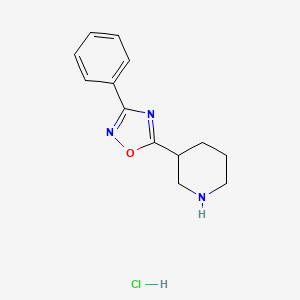
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)

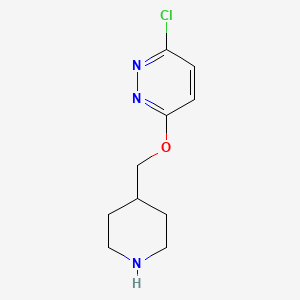
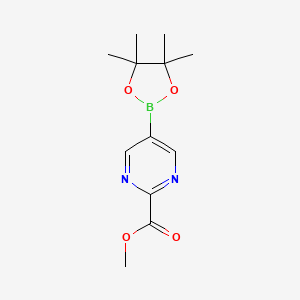
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)